(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-2-yl)methanone
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Overview
Description
The compound contains several functional groups including a 1,2,4-triazole, a pyrimidine, a piperazine, and an indole. These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through various methods such as cycloaddition for 1,2,4-triazoles , and nucleophilic substitution for piperazines .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The exact structure could be determined using techniques such as NMR and MS analysis .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the triazole could participate in click reactions, and the piperazine could undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and stereochemistry. Typically, compounds with these functional groups have moderate to high polarity and can form hydrogen bonds .Scientific Research Applications
Pharmacokinetics and Metabolism
Compounds similar to the one , particularly those containing piperazine and pyrimidine moieties, have been evaluated for their pharmacokinetics and metabolism in preclinical studies. For instance, Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, highlighting the importance of understanding the metabolic pathways and elimination mechanisms of such compounds to optimize their therapeutic potential and safety profiles (Sharma et al., 2012).
Antimicrobial and Antibacterial Properties
Compounds featuring piperazine and pyrimidine structures have also been explored for their antimicrobial properties. For example, Tucker et al. (1998) synthesized and evaluated a series of piperazinyl oxazolidinones, identifying compounds with significant antibacterial activities against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (Tucker et al., 1998).
Antiproliferative Activity
The synthesis and evaluation of novel compounds for anticancer activity is a significant area of research. Mallesha et al. (2012) developed new derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one and assessed their antiproliferative effects against various human cancer cell lines, indicating the potential of such compounds in cancer treatment (Mallesha et al., 2012).
Antiplatelet and Anticoagulant Activities
Research into the development of new therapeutics for cardiovascular diseases includes the synthesis of compounds with antiplatelet and anticoagulant activities. Roma et al. (2003) prepared and evaluated a series of compounds, including those with piperazine moieties, for their ability to inhibit human platelet aggregation, a key factor in thrombosis and cardiovascular diseases (Roma et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 . These cell lines are often used in research as models for breast cancer and colon cancer, respectively .
Mode of Action
It’s worth noting that similar 1,2,4-triazole hybrids have been found to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the uncontrolled growth of cells, a characteristic feature of cancer.
Biochemical Pathways
Given the apoptosis-inducing activity of similar compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation and programmed cell death .
Result of Action
Similar 1,2,4-triazole hybrids have been found to exhibit cytotoxic effects, particularly against cancer cell lines . This suggests that this compound may also have potential anticancer effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1H-indol-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O/c28-19(16-9-14-3-1-2-4-15(14)24-16)26-7-5-25(6-8-26)17-10-18(22-12-21-17)27-13-20-11-23-27/h1-4,9-13,24H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPONDQSXBKINA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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